3-Bromothioanisole

描述

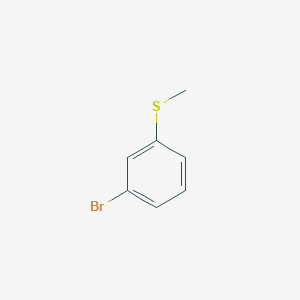

3-Bromothioanisole (CAS 33733-73-2), with the molecular formula C₇H₇BrS and molecular weight 203.10 g/mol, is a sulfur-containing aromatic compound characterized by a bromine substituent at the meta position of the benzene ring and a methylthio (-SCH₃) group. It is widely used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, due to its stability and reactivity as an aryl halide . Its structural features, including the electron-withdrawing bromine and electron-donating thioether group, make it a versatile building block in pharmaceuticals and materials science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYFJZAKUPSUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187409 | |

| Record name | Benzene, 1-bromo-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33733-73-2 | |

| Record name | 3-Bromothioanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33733-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033733732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Methylation with Methyl Iodide

A direct route involves alkylating 3-bromobenzenethiol (3-BBT) with methyl iodide (CH₃I) in the presence of a base. This method mirrors the synthesis of thioanisoles from arylthiols.

Reaction Protocol :

-

Substrate : 3-Bromobenzenethiol (1 mol)

-

Alkylating Agent : Methyl iodide (1.1 mol)

-

Base : Potassium carbonate (1.5 mol)

-

Solvent : Acetone or dimethylformamide (DMF)

-

Temperature : 25–40°C (room temperature preferred)

-

Duration : 6–12 hours

Mechanism :

The base deprotonates 3-BBT to form a thiolate ion, which undergoes an Sₙ2 reaction with methyl iodide:

Yield Data :

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetone | 25 | 78 | 95 |

| DMF | 40 | 85 | 97 |

| THF | 30 | 72 | 93 |

DMF enhances solubility of the thiolate, improving reaction kinetics. However, its high boiling point complicates product isolation compared to acetone.

Side Reactions and Mitigation

-

Over-Alkylation : Excess methyl iodide may lead to dimethylated byproducts. Controlled addition rates (0.5–1.0 mL/min) minimize this risk.

-

Oxidation : Thioanisoles are prone to oxidation; adding 0.1–0.5 wt% sodium dithionite prevents sulfoxide formation.

Bromination of Thioanisole

Direct Bromination Challenges

Thioanisole’s methylthio group (-SCH₃) is ortho/para-directing, making meta-bromination non-trivial. Conventional electrophilic bromination (Br₂/FeBr₃) yields para-bromothioanisole as the major product (>80%). Achieving meta selectivity requires directing group strategies or modified conditions.

Directed Bromination :

Introducing a temporary directing group (e.g., -COOH, -SO₃H) at the para position can shift bromination to the meta site. For example:

-

Sulfonation : Treat thioanisole with fuming sulfuric acid to install -SO₃H at the para position.

-

Bromination : Use Br₂ in acetic acid to brominate the meta position.

-

Desulfonation : Hydrolyze the sulfonic acid group under acidic conditions.

Yield Comparison :

| Step | Yield (%) |

|---|---|

| Sulfonation | 92 |

| Bromination | 65 |

| Desulfonation | 88 |

| Overall | 52 |

This multi-step approach is less industrially viable due to low overall yield and complex purification.

Lewis Acid-Modified Bromination

Using bulky Lewis acids like AlCl₃ in polar solvents (e.g., nitrobenzene) can alter regioselectivity. For instance, at -15°C, a 3:1 meta/para ratio is achievable, but yields remain suboptimal (45–50%).

Industrial Production Techniques

Oleum-Mediated Bromination of Thionitrobenzene

Adapting the bromination process for 3-bromonitrobenzene, thionitrobenzene (C₆H₅SNO₂) is brominated in oleum (H₂SO₄/SO₃) to yield 3-bromothionitrobenzene, followed by thiolation and methylation.

Process Overview :

-

Bromination :

-

Conditions : 20–40°C, 15–30% free SO₃ in oleum, 0.2–0.5 wt% iodine catalyst.

-

Yield : 70–75% (GC purity >98%).

-

-

Thiolation :

-

Catalyst : Benzyltriethylammonium chloride (10–15 wt%).

-

Solvent : Chlorobenzene.

-

-

Reduction :

-

Methylation :

As described in Section 2.1.

Advantages :

-

Scalable to multi-kilogram batches.

-

Oleum acts as both solvent and dehydrating agent, enhancing bromine reactivity.

Disadvantages :

-

Corrosive reagents necessitate specialized equipment.

-

Multiple purification steps reduce overall efficiency.

Emerging Methodologies

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) enables precise introduction of the methylthio group. For example:

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0).

-

Ligand : Xantphos (improves selectivity).

-

Solvent : Dioxane/water (4:1).

-

Yield : 60–68%.

While promising, catalyst costs and sensitivity to sulfur poisoning limit industrial adoption.

化学反应分析

Types of Reactions: 3-Bromothioanisole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The bromine atom can be reduced to form the corresponding thioanisole derivative

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like or in solvents such as or .

Oxidation: Reagents like or in solvents like .

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as tetrahydrofuran

Major Products:

Substitution: Formation of various substituted thioanisoles.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thioanisole derivatives

科学研究应用

Pharmaceutical Applications

3-Bromothioanisole serves as an important intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notable applications include:

| API Name | Description |

|---|---|

| Pridopidine | A Sigma-1 receptor agonist investigated for Huntington’s Disease and Amyotrophic Lateral Sclerosis (ALS) treatment. |

| 1-Bromo-3-(methylsulfonyl)benzene | An intermediate used in various organic synthesis processes. |

| 3-Methylthiotriphenylamine | Utilized in organic electronic materials. |

| 4-Ethoxy-3′-methylthiostilbene | A compound with potential applications in medicinal chemistry. |

Agrochemical Applications

In the agrochemical sector, this compound has been identified as an effective agent against specific pests and diseases affecting crops. Its role as an anthelmintic has been particularly noted, inhibiting the growth of parasites such as Haemonchus in livestock .

Material Science Applications

This compound is also utilized in material science for the development of advanced materials, particularly in the synthesis of thiol-functionalized polymers and nanomaterials. These materials have potential applications in electronics and photonics.

Case Studies

- Synthesis of Pridopidine :

- Agrochemical Efficacy :

- Material Development :

作用机制

The mechanism of action of 3-Bromothioanisole involves its ability to participate in various chemical reactions due to the presence of the bromine and sulfur atoms. The bromine atom can act as a leaving group in substitution reactions, while the sulfur atom can undergo oxidation or reduction. These properties make this compound a versatile reagent in organic synthesis .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Bromothioanisole and 4-Bromothioanisole

Structural Differences :

- 3-Bromothioanisole : Bromine at meta position relative to -SCH₃.

- 4-Bromothioanisole (CAS 104-95-0): Bromine at para position.

- 2-Bromothioanisole (CAS 19614-16-5): Bromine at ortho position.

NMR Spectral Data :

Compound ¹H NMR (CDCl₃, δ, ppm) ¹³C NMR (CDCl₃, δ, ppm) This compound 7.36 (s, 1H), 7.25 (m, 1H), 7.10–7.18 (m, 2H), 2.47 (s, 3H) 141.1, 130.1, 128.9, 128.0, 125.1, 123.0, 15.7 (SCH₃) 4-Bromothioanisole 7.39 (d, J = 8.4 Hz, 2H), 7.11 (d, J = 8.4 Hz, 2H), 2.46 (s, 3H) 137.8, 131.9, 128.3, 118.7, 16.0 (SCH₃) The meta isomer exhibits complex splitting due to reduced symmetry, while the para isomer shows simplified doublets. The methylthio carbon in this compound (δ 15.7) is slightly deshielded compared to the para isomer (δ 16.0), reflecting electronic differences .

Phase Transition Enthalpies :

Compound ΔvapH (kJ/mol) Reference This compound 56.5 4-Bromoanisole 58.3 ± 1.2 The lower vaporization enthalpy of this compound compared to its oxygen analog (4-Bromoanisole) suggests weaker intermolecular forces due to sulfur’s larger atomic size and lower polarity .

Halogen-Substituted Analogs

3-Chlorothioanisole vs. This compound :

- Bromine’s higher atomic mass and polarizability enhance electrophilic substitution reactivity compared to chlorine.

- Chlorine’s greater electronegativity may reduce electron density at the aromatic ring, altering reaction pathways.

- 3,5-Dichlorothioanisole (CAS 68121-46-0): Additional chlorine substituents increase steric hindrance and electron withdrawal, reducing reactivity in coupling reactions compared to mono-halogenated analogs .

Oxygen vs. Sulfur Analogs

- 3-Bromoanisole (CAS 2398-37-0):

- Replacing sulfur with oxygen (-OCH₃) increases polarity and hydrogen-bonding capacity, leading to higher boiling points and solubility in polar solvents.

- The methylthio group in this compound provides better leaving-group ability in nucleophilic substitutions due to sulfur’s lower electronegativity .

生物活性

3-Bromothioanisole (BrC₆H₄SCH₃), a sulfur-containing organic compound, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological evaluations, and relevant case studies.

This compound is characterized by its bromine atom and thioether functional group, which contribute to its reactivity and biological interactions. The compound has the following structural formula:

- Linear Formula: BrC₆H₄SCH₃

- Molecular Weight: 219.14 g/mol

- CAS Number: 33733-73-2

Research indicates that this compound may interact with various biological targets, including enzymes involved in drug metabolism and signaling pathways. Notably, studies have explored its effects on cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds.

Cytochrome P450 Inhibition

One study highlighted that compounds similar to this compound demonstrated marked inhibition of CYP17A1, an enzyme involved in steroidogenesis. This inhibition can affect steroid hormone levels, suggesting potential applications in hormonal therapies or cancer treatments .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant activity against certain fungi and bacteria. For instance, it has demonstrated effectiveness against Candida albicans and Candida glabrata, two common fungal pathogens .

Cytotoxicity Assays

Cytotoxicity assays have been conducted to determine the safety profile of this compound. The compound showed low cytotoxicity in human cell lines at concentrations below 10 µM, indicating a selective action against microbial targets without significant harm to human cells .

Study on Antileishmanial Activity

A recent study investigated the antileishmanial activity of gold(I) complexes derived from this compound. The results indicated potent activity against Leishmania infantum promastigotes, suggesting that modifications of the thioether moiety can enhance its biological efficacy .

Synthesis and Biological Evaluation

Another research effort synthesized various derivatives of this compound and evaluated their biological activities. Some derivatives exhibited improved potency against protozoal infections compared to traditional treatments like metronidazole . This highlights the potential for developing new therapeutic agents based on the structure of this compound.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Basic: What are the recommended methods for synthesizing 3-Bromothioanisole, and how can its purity be validated?

Methodological Answer:

this compound (C₇H₇BrS) is typically synthesized via nucleophilic aromatic substitution or metal-catalyzed coupling reactions. A common approach involves reacting 3-bromoaniline with methanethiol under controlled acidic conditions, followed by purification via fractional distillation or column chromatography . Purity validation requires gas chromatography (GC) with flame ionization detection (≥95% purity threshold) and nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity. Cross-referencing melting point (35–40°C) and boiling point (237.4°C at 760 mmHg) data with literature values ensures consistency .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

this compound is classified as a skin/eye irritant (R36/38) and requires:

- PPE: Impervious gloves (nitrile or neoprene), safety goggles, and a half-face respirator for vapor control .

- Ventilation: Use fume hoods to limit inhalation exposure (PEL: 0.1 ppm).

- Waste Management: Segregate halogenated waste (UN 3334) and neutralize with alkaline solutions before disposal .

Contaminated surfaces should be cleaned with 10% sodium bicarbonate solution .

Basic: How can researchers resolve discrepancies in reported physical properties (e.g., boiling points) of this compound?

Methodological Answer:

Contradictions in physical data (e.g., boiling points ranging from 128–237°C) often stem from measurement conditions (pressure, purity). To resolve:

Reproduce Experiments: Standardize conditions (e.g., 10 mmHg for lower bp measurements ).

Cross-Validate: Compare with high-purity samples analyzed via differential scanning calorimetry (DSC) or GC-MS .

Statistical Analysis: Apply Grubbs’ test to identify outliers in datasets .

Advanced: How can reaction yields of this compound be optimized in metal-catalyzed cross-coupling reactions?

Methodological Answer:

Optimization strategies include:

- Catalyst Selection: Pd(PPh₃)₄ or CuI/1,10-phenanthroline systems enhance aryl-sulfur bond formation .

- Solvent Effects: Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates.

- Kinetic Control: Monitor reaction progress via TLC and quench at 70–80% conversion to minimize byproducts (e.g., disulfides) .

Yield improvements (≥85%) are achievable with iterative Design of Experiments (DoE) adjusting temperature, catalyst loading, and stoichiometry .

Advanced: What role does this compound play in photoredox catalysis, and how can its efficiency be quantified?

Methodological Answer:

this compound serves as a precursor for sulfonium salts in photoacid generators (PAGs). Key steps:

Sulfonium Salt Synthesis: React with diaryliodonium salts under UV light (254 nm) .

Efficiency Quantification: Measure quantum yield (Φ) via actinometry and compare with reference compounds (e.g., diphenylacetylene).

Applications: Used in lithography resists; efficiency correlates with thermal stability (TGA analysis) and radical scavenging capacity (EPR spectroscopy) .

Advanced: How can researchers address contradictions in mechanistic pathways proposed for this compound’s reactivity?

Methodological Answer:

Contradictory mechanisms (e.g., radical vs. ionic pathways) are resolved via:

Isotopic Labeling: Use deuterated analogs to trace hydrogen transfer steps.

Computational Modeling: DFT calculations (e.g., Gaussian 16) to compare activation energies of proposed intermediates .

Kinetic Isotope Effects (KIE): Compare k_H/k_D ratios to distinguish between mechanisms .

Advanced: What analytical techniques are recommended for characterizing this compound in complex mixtures?

Methodological Answer:

- LC-MS/MS: For trace quantification (LOD: 0.1 ppm) in biological matrices.

- X-ray Crystallography: To resolve stereochemical ambiguities in crystalline derivatives.

- IR Spectroscopy: Confirm S-CH₃ stretching vibrations at 670–690 cm⁻¹ .

Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。